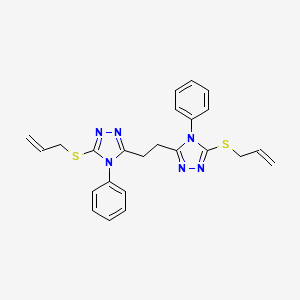

1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane

Description

1,2-Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is a bis-triazole derivative characterized by two 1,2,4-triazole rings connected via an ethane bridge. Each triazole moiety is substituted with a phenyl group at the 4-position and an allylthio (-S-CH₂-CH=CH₂) group at the 5-position.

Properties

IUPAC Name |

4-phenyl-3-[2-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-prop-2-enylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h3-14H,1-2,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOHUYFAVPRFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane typically involves the reaction of 1,2-dibromoethane with allyl bromide and phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate. The reaction proceeds through nucleophilic substitution and cyclization steps to form the triazole rings.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane can undergo various chemical reactions, including:

Oxidation: The allylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole rings can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane involves its interaction with biological targets, such as enzymes or receptors. The triazole rings can coordinate with metal ions, potentially inhibiting metalloenzymes. The allylthio groups may interact with thiol-containing proteins, affecting their function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Bridging Units

- Ethane Bridge : The target compound uses an ethane (C₂) spacer. Similar compounds, such as 1,2-bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)ethane (L2), employ the same bridge but substitute allylthio with pyridyl groups, enhancing metal coordination capabilities .

- Propane/Butane Bridges : Compounds like 1,3-bis(5-(pyridyl)-triazolyl)propane (L3) and 1,4-bis analogs (L4) exhibit longer bridges, which influence ligand flexibility and metal-ion separation in binuclear complexes .

Substituent Diversity

- Allylthio vs. Pyridyl : The allylthio group in the target compound contrasts with pyridyl substituents in ligands like L2–L3. Pyridyl groups facilitate strong metal binding (e.g., Ni(II), Co(II)), while allylthio may introduce redox activity or serve as a site for further functionalization .

- Phenyl vs. Sulfonyl/Amino: The 4-phenyl group in the target compound differs from sulfonyl (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-triazol-3-ylthio)-1-phenylethanone) or amino substituents (e.g., BAT ligands), which alter solubility and electronic properties .

Physicochemical Properties

- Solubility: BAT analogs (e.g., 1,2-bis(4-amino-5-mercapto-triazol-3-yl)ethane) are insoluble in water but soluble in DMF/DMSO, similar to the target compound’s expected behavior due to aromatic and thioether groups .

Coordination Chemistry

- Metal Binding : Pyridyl-triazole ligands form binuclear complexes with Ni(II), Co(II), and Fe(II), often with oxalate bridges (e.g., {M₂(μ-ox)}²⁺ cores). The target compound’s allylthio groups may favor softer metal ions (e.g., Cu(I), Ag(I)) due to sulfur’s Lewis basicity .

- Magnetic Properties : Co(II) and Fe(II) complexes of L2–L4 exhibit paramagnetism and antiferromagnetic coupling. The target compound’s magnetic behavior would depend on metal choice and ligand field effects .

Biological Activity

1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and efficacy based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two triazole rings connected by an ethane linker, with allylthio and phenyl substituents that enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Triazole derivatives are known for their effectiveness against various bacterial and fungal strains. A study demonstrated that compounds containing the triazole moiety showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to interfere with cell wall synthesis and function .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. For instance, derivatives with similar structures have been shown to inhibit cell proliferation in several cancer cell lines including MGC-803 (gastric cancer) and PC-3 (prostate cancer). The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase. Specifically, compounds with a triazole scaffold have been reported to enhance the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | MGC-803 | PC-3 |

|---|---|---|---|

| 1,2-bis(allylthio) | <10 | Yes | Yes |

| Control (5-FU) | 9.79 | Yes | Yes |

Antioxidant Activity

The antioxidant capacity of triazole derivatives is attributed to their ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases. Studies suggest that the presence of sulfur in the allylthio group enhances the radical-scavenging ability of the compound .

Study 1: Anticancer Mechanism Investigation

In a controlled study using MGC-803 cells treated with this compound, researchers observed a concentration-dependent increase in apoptotic markers such as Bax and Cleaved-Caspase 3. The compound effectively reduced mitochondrial membrane potential, indicating its role in inducing apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy Assessment

A separate study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane, and how can purity be optimized during synthesis?

The synthesis of triazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. For purity optimization, employ column chromatography or recrystallization using polar aprotic solvents (e.g., methanol/water mixtures). Elemental analysis and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity and purity . For example, details the synthesis of analogous ligands via ligand-metal complexation, highlighting the use of elemental analysis and NMR for characterization.

Q. What analytical methods are suitable for quantifying this compound and its impurities?

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for quantifying the compound and detecting impurities. Ensure a mobile phase with buffered aqueous solutions (e.g., phosphate buffer) and acetonitrile for optimal separation. and validate HPLC-DAD for similar triazole derivatives, achieving mass balances of 100% in degradation studies. Avoid potentiometric titration or UV adsorption methods due to their lack of selectivity and sensitivity for impurity analysis .

Q. How can the antimicrobial activity of this compound be evaluated in preliminary pharmacological studies?

Use standardized microbiological assays, such as agar diffusion or broth microdilution, against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values should be determined, with controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). and highlight similar methodologies for triazole derivatives, emphasizing dose-response relationships and toxicity thresholds .

Advanced Research Questions

Q. How can forced degradation studies be designed to assess the stability of this compound under stress conditions?

Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions. Monitor degradation products using HPLC-DAD and liquid chromatography-mass spectrometry (LC-MS). and describe forced degradation protocols for related triazole salts, revealing that acid hydrolysis generates thioacetic acid derivatives, while thermal stress induces minimal decomposition .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Re-evaluate bioavailability and metabolic stability. Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolite profiling (LC-MS/MS). For example, identifies discrepancies in toxicity parameters between in vitro assays and guinea pig models, attributing them to metabolic activation pathways. Adjust experimental models to account for species-specific metabolism .

Q. How does the substitution pattern (e.g., allylthio vs. phenyl groups) influence the compound’s coordination chemistry with transition metals?

The allylthio group enhances ligand flexibility and electron-donating capacity, facilitating complexation with Ni(II), Co(II), or Fe(II). Synthesize binuclear complexes using oxalate or pyridyl-triazolyl ligands, as in , and characterize magnetic properties via SQUID magnetometry. The ligand’s alkane chain length (e.g., ethane vs. propane) modulates metal-metal distances and magnetic coupling .

Q. What computational methods predict the structure-activity relationship (SAR) for antimicrobial efficacy in this compound?

Employ density functional theory (DFT) to calculate electronic parameters (e.g., HOMO-LUMO gaps, electrostatic potentials) and molecular docking to simulate interactions with microbial targets (e.g., fungal CYP51). correlates sulfur atom positioning in triazole-thione derivatives with antifungal activity, validated by docking studies against Candida species .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed for in vivo toxicity testing?

Formulate the compound as a salt (e.g., piperidinium or sodium salts) or use solubilizing agents like cyclodextrins. demonstrates reduced acute toxicity in guinea pigs via subcutaneous injection of piperazinium salts, achieving higher aqueous solubility without precipitation .

Q. What techniques validate the absence of genotoxic impurities in synthesized batches?

Combine Ames tests (bacterial reverse mutation assay) with LC-MS profiling. emphasizes strict waste disposal protocols for genotoxic intermediates, while recommends storage at –20°C to prevent degradation-related impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.